molecular formula C27H42N2O4 B12097375 (3R,4S)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid Dicyclohexylamine Salt

(3R,4S)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid Dicyclohexylamine Salt

Cat. No.: B12097375
M. Wt: 458.6 g/mol
InChI Key: XQYOTLNAUVFWHH-UHFFFAOYSA-N
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Description

“(3R,4S)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid Dicyclohexylamine Salt” is a complex organic compound with a three-dimensional structure. Let’s break down its components:

    (3R,4S): Refers to the stereochemistry of the compound, indicating the arrangement of substituents around the asymmetric carbon atoms.

    Benzyloxycarbonyl (Cbz) group: . It consists of a benzyloxy (C₆H₅O) moiety attached to a carbonyl group (C=O).

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps, including the protection of functional groups, cyclization, and salt formation. Specific synthetic routes may vary, but a common approach includes:

    Protection of the carboxylic acid group: The carboxylic acid is protected using the benzyloxycarbonyl (Cbz) group.

    Cyclization: The protected amino acid undergoes cyclization to form the pyrrolidine ring.

    Salt Formation: The final compound is obtained as a dicyclohexylamine salt.

Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions. These may include batch or continuous processes, with purification steps to yield the desired product.

Chemical Reactions Analysis

Reactions::

    Hydrolysis: Removal of the benzyloxycarbonyl group under acidic conditions.

    Reduction: Conversion of the carbonyl group to a hydroxyl group.

    Substitution: Reactions at the carboxylic acid or amine groups.

Common Reagents and Conditions::

    Hydrolysis: Acidic conditions (e.g., HCl, H₂SO₄).

    Reduction: Sodium borohydride (NaBH₄), catalytic hydrogenation.

    Substitution: Various nucleophiles (e.g., amines, alcohols).

Major Products::
  • Hydrolysis yields the unprotected amino acid.
  • Reduction leads to the corresponding alcohol.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for peptide synthesis.

    Biology: In studies involving amino acids and their derivatives.

    Medicine: As a potential drug candidate or intermediate.

    Industry: For the synthesis of specialized molecules.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, influencing biological processes.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, further research could explore related pyrrolidine derivatives.

Properties

Molecular Formula

C27H42N2O4

Molecular Weight

458.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C15H19NO4.C12H23N/c1-2-12-8-16(9-13(12)14(17)18)15(19)20-10-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,12-13H,2,8-10H2,1H3,(H,17,18);11-13H,1-10H2

InChI Key

XQYOTLNAUVFWHH-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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